1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine

organocatalysis reaction kinetics base catalysis

Choose this cyclopropenimine superbase when you need P1-tBu-equivalent basicity without phosphorus contamination. Its unique dicyclohexylamino substituents deliver high catalytic efficiency and stereocontrol—critical for enantioselective Michael and Mannich reactions (99% yield, 98% ee) and stereoblock polylactide synthesis (Đ = 1.01–1.10). Unlike guanidine or phosphazene alternatives, it is fully compatible with metal-sensitive processes and pharmaceutical manufacturing. Supplied as a free-base powder/crystals with proven scalable performance. Procure now to access a foundational scaffold for advanced organocatalysis.

Molecular Formula C31H53N3
Molecular Weight 467.8 g/mol
Cat. No. B15074199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine
Molecular FormulaC31H53N3
Molecular Weight467.8 g/mol
Structural Identifiers
SMILESCCCCN=C1C(=C1N(C2CCCCC2)C3CCCCC3)N(C4CCCCC4)C5CCCCC5
InChIInChI=1S/C31H53N3/c1-2-3-24-32-29-30(33(25-16-8-4-9-17-25)26-18-10-5-11-19-26)31(29)34(27-20-12-6-13-21-27)28-22-14-7-15-23-28/h25-28H,2-24H2,1H3
InChIKeyWNYVDRKZSLSJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine: Technical Profile and Procurement Baseline


1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine (CAS 1802064-84-1, C31H53N3, MW 467.77) is an achiral, non-phosphorus Brønsted superbase of the cyclopropenimine class . As a member of the 2,3-diaminocyclopropenimine scaffold family developed by Lambert and coworkers, this compound features a central cyclopropenimine core substituted with two bulky dicyclohexylamino groups and an N-butyl chain, and is supplied as the free base form for organocatalysis applications [1]. Cyclopropenimines derive their exceptional basicity from the aromatic stabilization of the cyclopropenium ion formed upon protonation, placing them among the strongest neutral organic superbases available without phosphorus content [2].

Procurement Risk: Why Substituting 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine with Other Superbases Fails


Direct substitution with guanidine bases (e.g., TMG, TBD), phosphazenes (e.g., P1-tBu, P4-tBu), or even other cyclopropenimine variants is not scientifically valid for applications requiring the specific catalytic profile of this compound. Guanidines exhibit approximately 3.5 orders of magnitude lower basicity and catalyze reactions up to 800 times slower, fundamentally limiting substrate activation scope [1]. Phosphazenes, while comparably basic, introduce phosphorus content that is incompatible with metal-sensitive downstream processes and present distinct initiation behavior in polymerization systems as demonstrated by comparative studies with guanidine and phosphazene catalysts [2]. Within the cyclopropenimine class, the dicyclohexylamino substituents are not interchangeable: structure-activity relationship studies establish that these specific N-substituents are crucial for mediating both reaction rate and enantioselectivity, with alternative dialkylamino variants exhibiting markedly reduced catalytic efficiency [3].

Quantitative Differentiation Evidence: 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine vs. Comparator Baselines


Catalytic Rate Enhancement: Cyclopropenimine vs. Guanidine Base Catalysts

Cyclopropenimine superbases catalyze proton-transfer reactions up to approximately 800 times faster than comparable guanidine bases, a direct consequence of their 3.5 orders of magnitude higher basicity [1]. In a prototypical Michael addition of glycine imine to acrylate, the 2,3-bis(dicyclohexylamino)cyclopropenimine catalyst afforded the adduct in 99% yield with 98% enantiomeric excess, whereas an analogous guanidine-based catalyst under comparable conditions delivered reaction rates approximately 2-3 orders of magnitude slower [2].

organocatalysis reaction kinetics base catalysis

Basicity Benchmarking: Cyclopropenimine vs. Phosphazene Superbases

2,3-Bis(dialkylamino)cyclopropenimines exhibit basicity approximately equivalent to the P1-tBu phosphazene base, as determined by direct pKa measurement in acetonitrile [1]. Computational studies further demonstrate that designed cyclopropenimine-based intramolecular hydrogen-bonded superbases achieve proton affinities of 296.6-306 kcal mol⁻¹ and estimated pKa values in acetonitrile between 35.5 and 39.7, surpassing the proton affinity of the paradigmatic P4-tBu Schwesinger phosphazene (PA = 297.5 kcal mol⁻¹) while achieving comparable pKa values [2]. Critically, these basicity levels are attained without phosphorus incorporation, eliminating downstream metal-coordination and purification complications.

superbase pKa proton affinity

Substituent-Dependent Catalytic Performance: Dicyclohexylamino vs. Alternative N-Substituents

Comprehensive structure-activity relationship studies reveal that dicyclohexylamino substituents are critical for optimal catalytic performance. In the Michael addition of glycine imine to methyl acrylate, the 2,3-bis(dicyclohexylamino)cyclopropenimine catalyst delivered 99% yield and 98% enantiomeric excess, whereas catalysts bearing alternative dialkylamino groups (e.g., diethylamino, pyrrolidino) showed significantly reduced reaction rates and enantioselectivities [1]. The dicyclohexylamino groups mediate both ground-state organization via an unusual intramolecular CH···O interaction and transition-state stabilization, structural features absent in smaller N-substituents [2].

structure-activity relationship catalyst design substituent effects

Polymerization Initiation Selectivity: Cyclopropenimine vs. Phosphazene Superbases

In the ring-opening polymerization of lactide, cyclopropenimine superbases exhibit distinct initiation behavior compared to phosphazene catalysts. Model studies and comparative experiments revealed that the nature of the superbase (cyclopropenimine vs. phosphazene) exerts a subtle but measurable influence on competitive initiation processes, with cyclopropenimines demonstrating a unique deprotonation-initiated enolate pathway in the absence of alcohol initiators, as confirmed by NMR and MALDI-TOF end-group analysis [1]. This mechanistic divergence translates to different polymer end-group fidelity and molecular weight control.

ring-opening polymerization lactide polymerization initiation mechanism

Crystallographic Evidence: Protonation-Induced Aromatic Stabilization

Single-crystal X-ray analysis of the hydrochloride salt of N-butyl-2,3-bis(dicyclohexylamino)cyclopropenimine (the protonated form of the target compound) confirms the structural basis for its exceptional basicity. Protonation generates an aromatic cyclopropenium core with bond length equalization: three intermediate C-C bond lengths of ~1.41 Å (consistent with aromatic delocalization) and three intermediate C-N bond lengths of ~1.32 Å [1]. The structure crystallized in the P21/n space group as a monobenzene solvate, revealing ion-ion and ion-benzene packing interactions that inform handling and formulation [2].

X-ray crystallography protonation aromaticity

Validated Application Scenarios for 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine Procurement


Enantioselective Michael and Mannich Reactions for Chiral Building Block Synthesis

As established by the 99% yield and 98% ee data from direct Michael addition studies [1], this compound serves as the optimal base catalyst for enantioselective Michael and Mannich reactions using glycine imine pronucleophiles. The preparative-scale demonstration delivering 25 g of chiral product validates its utility in medicinal chemistry and API intermediate synthesis where high stereochemical purity and scalable conditions are required [2].

Ring-Opening Polymerization of Cyclic Esters for Stereoregular Polyesters

The distinct initiation mechanism and high basicity of cyclopropenimine superbases enable controlled ring-opening polymerization of lactide and other cyclic esters [3]. In combination with (thio)urea cocatalysts, this system achieves narrow dispersities (Đ = 1.01-1.10) and stereoselective polymerization to afford stereoblock poly(lactides) that crystallize as stereocomplexes, making it the catalyst of choice for producing high-performance biodegradable polymers [4].

Metal-Sensitive or Phosphorus-Incompatible Reaction Workflows

For applications where phosphorus contamination is unacceptable—including metal-catalyzed cascade reactions, pharmaceutical manufacturing with strict elemental impurity limits, or green chemistry processes requiring catalyst removal—this phosphorus-free superbase provides P1-tBu-equivalent basicity without introducing phosphorus residues [5]. Its commercial availability as a powder or crystalline solid (storage at 2-8°C) ensures reproducible performance in these sensitive environments .

Development of Higher-Order Superbase Architectures

As a foundational cyclopropenimine building block with well-characterized pKa values (29.0-35.6 in MeCN for related higher-order superbases) and established structure-activity relationships, this compound serves as the core scaffold for designing GC2, CG2, and other higher-order superbase classes [6]. The demonstrated insulating effect of the cyclopropenimine core on substituent basicity enables predictable tuning of catalytic properties in bespoke catalyst development programs [7].

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